

The Definitive Guide to Doxazosin Mesylate in Rodent Models: Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Doxazosin Mesylate

Cat. No.: B1670900

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **Doxazosin Mesylate** in commonly used rodent models. The information presented herein is curated to support preclinical research and drug development efforts by offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes.

Core Pharmacodynamics: The Alpha-1 Adrenergic Blockade

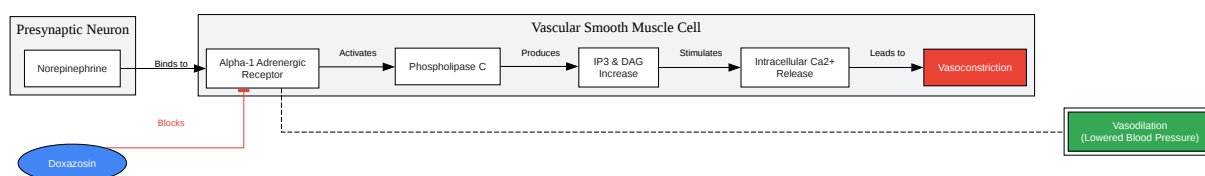
Doxazosin Mesylate is a potent and selective antagonist of the alpha-1 adrenergic receptors. [1][2][3] Its primary mechanism of action involves competitively inhibiting the postsynaptic alpha-1 adrenergic receptors, which are prevalent in the smooth muscle of blood vessels. [2][4] This blockade prevents endogenous catecholamines, such as norepinephrine, from binding to these receptors and inducing vasoconstriction. The resulting relaxation of vascular smooth muscle leads to a reduction in systemic vascular resistance and a subsequent decrease in blood pressure. This mechanism is the foundation of its therapeutic use in hypertension.

In rodent models, particularly the Spontaneously Hypertensive Rat (SHR), doxazosin has been shown to effectively lower blood pressure. Studies have demonstrated that both single and long-term administration of doxazosin lead to significant reductions in systolic and diastolic

blood pressure. Beyond its cardiovascular effects, doxazosin has also been investigated for its potential anti-inflammatory properties in rodent models.

Signaling Pathway of Doxazosin's Antihypertensive Effect

The following diagram illustrates the signaling cascade affected by Doxazosin.



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Doxazosin's mechanism of action on vascular smooth muscle.

Pharmacokinetic Profile in Rodent Models

Studies in mice and rats have been crucial in elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of doxazosin. The drug is characterized by complete absorption in these species and is subject to extensive metabolism.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of doxazosin in rats and mice.

Table 1: Pharmacokinetic Parameters of Doxazosin in Rats

Parameter	Value	Species/Strain	Route of Administration	Reference
Oral Bioavailability	~50%	Rat	Oral	
Plasma Half-life (t _{1/2})	1.2 hours	Rat	Oral/IV	
Plasma Clearance	30 mL/min/kg	Rat	IV	
Plasma Protein Binding	95.3%	Rat	In vitro	
Volume of Distribution	1.0 - 1.9 L/kg	-	-	
C _{max} of (-)-(R)-doxazosin	110.5 ± 46.4 ng/mL	Sprague-Dawley	Oral (3.0 mg/kg)	
C _{max} of (-)-(R)-doxazosin	53.2 ± 19.7 ng/mL	Sprague-Dawley	Oral (in 6.0 mg/kg racemate)	

Table 2: General Pharmacokinetic Characteristics in Mice

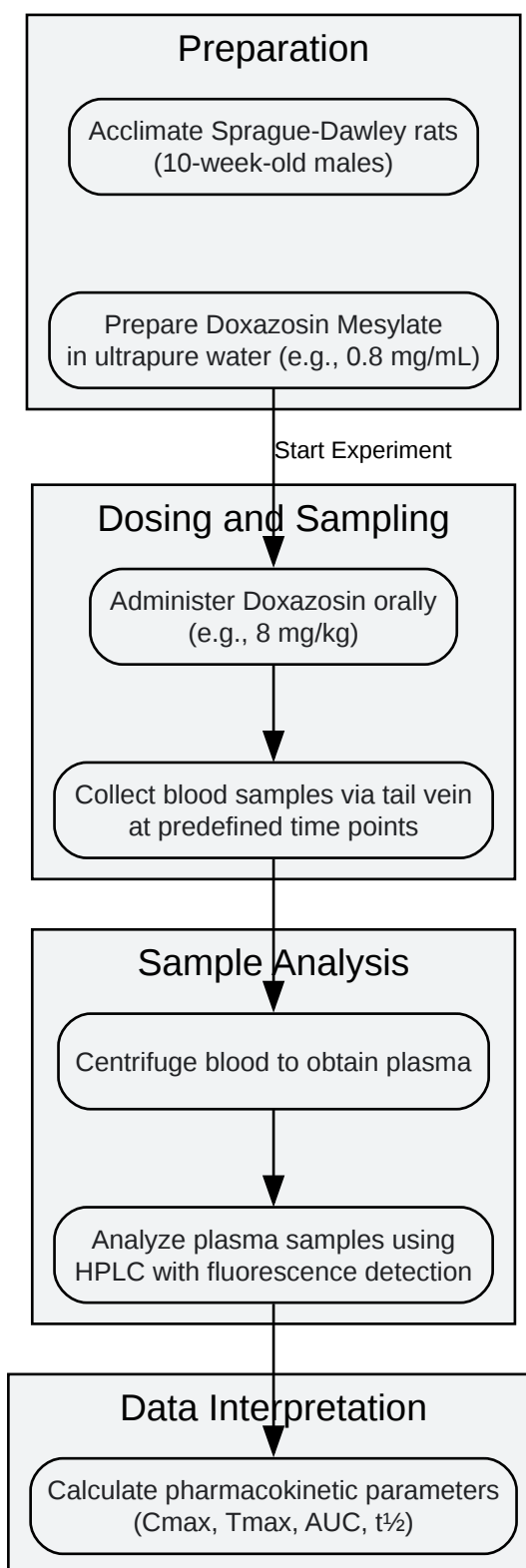
Parameter	Observation	Species/Strain	Route of Administration	Reference
Absorption	Complete	Mouse	Oral/IV	
Excretion	Primarily via feces	Mouse	Oral/IV	
Metabolism	Extensive, common pathways with rats and humans	Mouse	-	
Oral LD50	>1000 mg/kg	Mouse	Oral	

Detailed Experimental Protocols

This section provides detailed methodologies for conducting pharmacokinetic and pharmacodynamic studies of doxazosin in rodent models, based on published literature.

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the plasma concentration-time profile of doxazosin in rats following oral administration.



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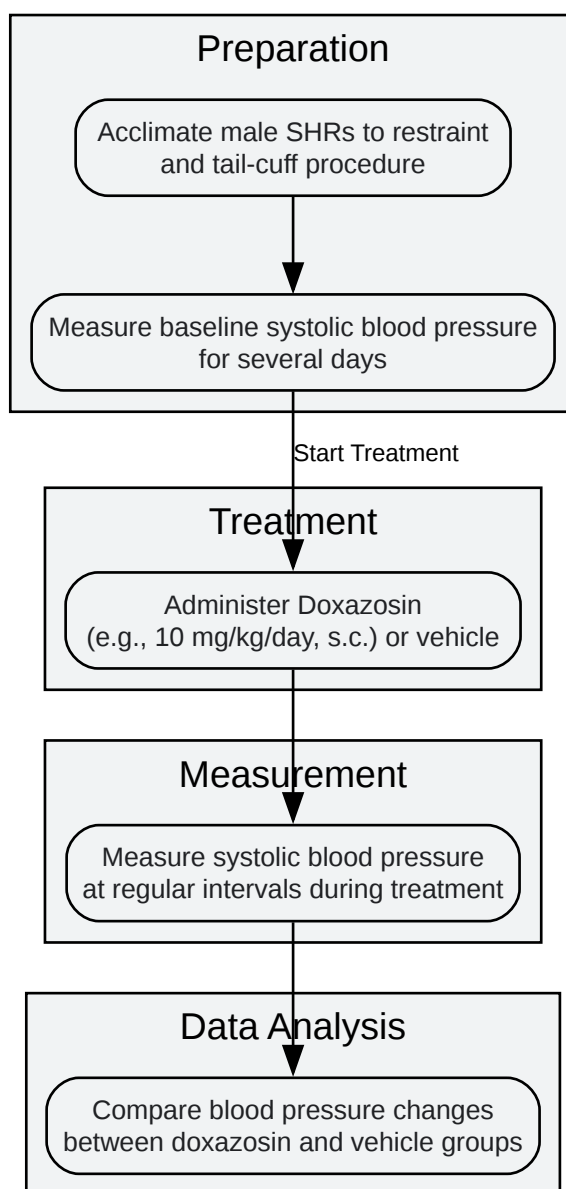
Workflow for a typical pharmacokinetic study of Doxazosin.

Materials and Methods:

- **Animals:** Male Sprague-Dawley rats (10 weeks old, weighing 300-320g). Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
- **Drug Formulation:** **Doxazosin Mesylate** is dissolved in ultrapure water to the desired concentration (e.g., 0.8 mg/mL).
- **Administration:** Administer doxazosin orally via gavage at a dose of 8 mg/kg.
- **Blood Sampling:** Collect blood samples from the tail vein at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- **Sample Processing:** Centrifuge the collected blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.
- **Bioanalytical Method (HPLC with Fluorescence Detection):**
 - **Chromatographic Column:** Ultron ES-OVM.
 - **Mobile Phase:** Isocratic elution with a mixture of phosphate buffer and acetonitrile (85:15, v/v).
 - **Flow Rate:** 0.8 mL/min.
 - **Fluorescence Detection:** Excitation wavelength (λ_{Ex}) = 255 nm, Emission wavelength (λ_{Em}) = 385 nm.
 - **Internal Standard:** Prazosin.

Pharmacodynamic Study: Blood Pressure Measurement in Conscious SHR

This protocol describes a non-invasive method for assessing the antihypertensive effect of doxazosin in Spontaneously Hypertensive Rats (SHR).



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